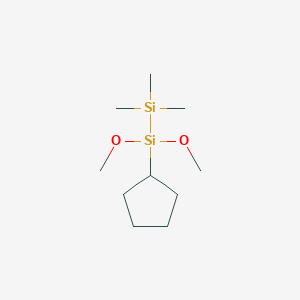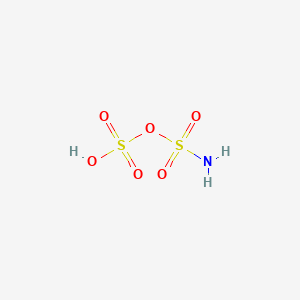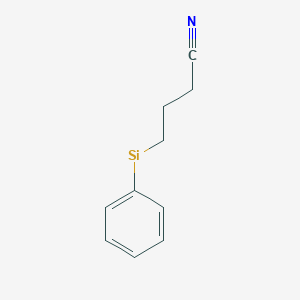![molecular formula C12H17NO3S3Si B12556648 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole CAS No. 194205-38-4](/img/structure/B12556648.png)
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is a compound that contains a benzothiazole ring and a trimethoxysilyl group connected via a disulfide linkage. This compound is of interest due to its unique chemical structure, which combines the properties of benzothiazole and organosilicon compounds. Benzothiazole derivatives are known for their wide range of biological activities, while organosilicon compounds are valued for their stability and versatility in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(trimethoxysilyl)ethyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Silanols or siloxanes.
科学研究应用
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of benzothiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to the stability and reactivity of the trimethoxysilyl group.
作用机制
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole involves its interaction with biological molecules through the benzothiazole ring and the disulfide linkage. The benzothiazole ring can interact with various enzymes and receptors, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The trimethoxysilyl group can also participate in hydrolysis and condensation reactions, contributing to the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-(Trimethoxysilyl)ethyl methacrylate: Contains a trimethoxysilyl group but lacks the benzothiazole ring.
2-Mercaptobenzothiazole: Contains the benzothiazole ring but lacks the trimethoxysilyl group.
2-{[2-(Methacryloyloxy)ethyl]disulfanyl}-1,3-benzothiazole: Similar structure but with a methacryloyloxy group instead of a trimethoxysilyl group.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is unique due to the combination of the benzothiazole ring and the trimethoxysilyl group, which imparts both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
194205-38-4 |
|---|---|
分子式 |
C12H17NO3S3Si |
分子量 |
347.6 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-yldisulfanyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H17NO3S3Si/c1-14-20(15-2,16-3)9-8-17-19-12-13-10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3 |
InChI 键 |
FJVOPRHHBYLISM-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCSSC1=NC2=CC=CC=C2S1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)

![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)



![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)

